molecular formula C24H24N4O4S B2980404 N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide CAS No. 1019096-36-6

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide

Cat. No. B2980404
CAS RN: 1019096-36-6
M. Wt: 464.54
InChI Key: PIXAUZGVANHXDU-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrazoles are also a class of organic compounds with a five-membered aromatic ring, and they too exhibit a wide range of biological activities.


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the substituents on the thiazole ring .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Evaluation

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide and its derivatives exhibit a wide range of biological activities, making them subjects of interest in scientific research. One study focused on the synthesis of novel pyrazole derivatives, revealing significant in vivo anti-inflammatory activity against carrageenan-induced rat paw oedema, with some compounds displaying minimal toxicity and ulcerogenic activity compared to standard treatments (El‐Hawash & El-Mallah, 1998). Similarly, research on pyrazoline derivatives highlighted their potential as fluorescent chemosensors for metal ion detection, specifically for Fe3+ ions, offering insights into their application in analytical chemistry (Khan, 2020).

Crystal Structure Analysis

The detailed structural analysis of related compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, through single-crystal X-ray diffraction studies, contributes to understanding the molecular interactions and stability of these molecules. Such analyses are crucial for designing molecules with optimized properties for specific applications (Prabhuswamy et al., 2016).

Antimicrobial and Anti-inflammatory Agents

Several studies have synthesized and evaluated derivatives for their antimicrobial and anti-inflammatory properties. For instance, a series of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as novel antibacterial agents (Palkar et al., 2017). Another investigation into pyrazole, isoxazole, and benzodiazepine derivatives identified their antimicrobial and anti-inflammatory activities, underscoring the versatility of this chemical framework in drug development (Kendre et al., 2015).

Anticancer Activities

The anticancer potential of these compounds has been a significant focus, with studies revealing that certain derivatives exhibit potent activity against various cancer cell lines. This includes work on pyrazole chalcones, which showed promising results in inhibiting TNF-alpha and IL-6, as well as exhibiting antioxidant and antimicrobial properties (Bandgar et al., 2009).

Future Directions

Thiazole and pyrazole derivatives are areas of active research due to their wide range of biological activities. Future research will likely focus on synthesizing new derivatives and evaluating their biological activities .

properties

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-15-12-22(26-23(29)16(2)32-18-8-6-5-7-9-18)28(27-15)24-25-19(14-33-24)17-10-11-20(30-3)21(13-17)31-4/h5-14,16H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXAUZGVANHXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide

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